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Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a

crucial ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[1][2]

Its expression in key physiological barriers, such as the intestinal epithelium, blood-brain

barrier, and tumor cells, significantly impacts drug absorption, distribution, and efficacy, often

leading to multidrug resistance (MDR) in cancer chemotherapy.[3] Therefore, the assessment

of a new chemical entity's potential to inhibit P-gp is a critical step in drug discovery and

development. Elacridar (GF120918) is a potent and specific third-generation P-gp inhibitor that

is widely used as a tool compound to investigate P-gp-mediated transport.[1][3][4] This

document provides detailed application notes and protocols for assessing P-gp inhibition using

Elacridar in in vitro cellular models.

Mechanism of Action
Elacridar functions by directly inhibiting the P-gp transporter, thereby preventing the efflux of P-

gp substrates from the cell.[2] This leads to an increased intracellular concentration of co-

administered drugs that are P-gp substrates.[2] Elacridar has been shown to modulate the

ATPase activity of P-gp, which is essential for its transport function.[1] It is also known to inhibit

another ABC transporter, Breast Cancer Resistance Protein (BCRP), which should be a

consideration in experimental design.[5][6]
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Data Presentation
The following table summarizes key quantitative data for P-gp inhibition assays using Elacridar.

These values are indicative and may require optimization depending on the specific cell line

and experimental conditions.

Parameter Value
Cell
Line/System

Probe
Substrate

Reference

Elacridar IC50
0.05 µM - 0.16

µM

MCF7R cells, P-

gp labeling

Rhodamine 123,

[3H]azidopine
[7][8][9]

~2.5 µM

(significant

inhibition)

Caki-1 and

ACHN cells
- [7]

Typical Elacridar

Concentration

Range for

Inhibition

0.1 µM - 10 µM

Ovarian cancer

cell lines, Caco-2

cells

Paclitaxel,

Doxorubicin,

Digoxin

[3][10]

Probe Substrate:

Rhodamine 123

1 µg/mL - 5.25

µM

Ovarian cancer

cell lines,

MCF7R cells

- [3][9]

Probe Substrate:

Digoxin

10 nM - 5000 nM

(for LC-MS/MS

analysis)

Caco-2 cells - [11][12]

Probe Substrate:

Paclitaxel

Varies (often

based on IC50

for the cell line)

Ovarian cancer

cell lines
- [3]

Probe Substrate:

Doxorubicin

Varies (often

based on IC50

for the cell line)

Ovarian cancer

cell lines
- [3]
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Two common in vitro methods for assessing P-gp inhibition are the substrate accumulation

assay and the bidirectional transport assay.

Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate

Rhodamine 123. Inhibition of P-gp by Elacridar leads to increased intracellular fluorescence.

Materials:

P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2, MCF7R) and the corresponding

parental cell line.

Cell culture medium and supplements.

96-well plates (black, clear bottom for fluorescence reading).

Elacridar.

Rhodamine 123.

Phosphate-buffered saline (PBS).

Cell lysis buffer.

Fluorescence plate reader.

Protocol:

Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density

that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[7]

Compound Preparation: Prepare stock solutions of Elacridar and Rhodamine 123 in a

suitable solvent (e.g., DMSO). Prepare serial dilutions of Elacridar in cell culture medium to

achieve the desired final concentrations. The final DMSO concentration should be kept low

(typically ≤ 0.5%) to avoid solvent effects.
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Pre-incubation with Elacridar: Remove the culture medium from the wells and wash the cells

once with warm PBS. Add the Elacridar dilutions to the respective wells and incubate for 30-

60 minutes at 37°C.[3] Include wells with medium and solvent only as controls.

Rhodamine 123 Incubation: To each well, add Rhodamine 123 to a final concentration of

5.25 µM.[9] Incubate for 30-60 minutes at 37°C, protected from light.[9]

Washing: Aspirate the medium containing Rhodamine 123 and Elacridar. Wash the cells

three times with ice-cold PBS to remove extracellular dye.

Cell Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer.

Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation

~485 nm, emission ~530 nm).

Data Analysis: Subtract the background fluorescence from the readings. The increase in

Rhodamine 123 accumulation in the presence of Elacridar is indicative of P-gp inhibition. The

IC50 value for Elacridar can be determined by plotting the fluorescence intensity against the

logarithm of the Elacridar concentration and fitting the data to a sigmoidal dose-response

curve.

Bidirectional Transport Assay Using Caco-2 Cells
This assay, often considered the gold standard, measures the transport of a P-gp substrate

(e.g., Digoxin) across a polarized monolayer of Caco-2 cells grown on permeable supports.[11]

[12] P-gp inhibition is assessed by a decrease in the efflux ratio.

Materials:

Caco-2 cells.

Permeable transwell inserts (e.g., 12- or 24-well format).

Cell culture medium and supplements.

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Elacridar.
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P-gp substrate (e.g., Digoxin).

Analytical method for substrate quantification (e.g., LC-MS/MS).[11][12]

Protocol:

Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of the transwell inserts

at a high density. Culture the cells for 18-21 days to allow for differentiation and the formation

of a confluent, polarized monolayer with tight junctions.

Monolayer Integrity Test: Before the transport study, assess the integrity of the cell

monolayer by measuring the transepithelial electrical resistance (TEER).

Compound Preparation: Prepare solutions of the P-gp substrate and Elacridar in the

transport buffer.

Transport Study:

Apical to Basolateral (A-B) Transport: Add the P-gp substrate and Elacridar (or vehicle

control) to the apical (donor) chamber and fresh transport buffer to the basolateral

(receiver) chamber.

Basolateral to Apical (B-A) Transport: Add the P-gp substrate and Elacridar (or vehicle

control) to the basolateral (donor) chamber and fresh transport buffer to the apical

(receiver) chamber.

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples

from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace

the removed volume with fresh transport buffer.

Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples

using a validated analytical method such as LC-MS/MS.[11][12][13]

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
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A significant decrease in the efflux ratio in the presence of Elacridar indicates P-gp

inhibition. An efflux ratio close to 1 suggests that active transport is inhibited.
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Caption: Mechanism of P-gp inhibition by Elacridar.
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Rhodamine 123 Accumulation Assay Workflow
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Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
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Bidirectional Transport Assay Logic
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Caption: Logical relationship in a bidirectional transport assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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